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Compound of Interest

Compound Name: Acid Red 111

Cat. No.: B1630594 Get Quote

A detailed analysis of the spectroscopic characteristics of Acid Red 111 and its analogues,

Acid Red 27 and Acid Red 88, is presented for researchers, scientists, and professionals in

drug development. This guide offers a comparative overview of their performance based on

available data and outlines the experimental protocols for such analyses.

Acid Red 111, a diazo dye, and its monoazo analogues, Acid Red 27 and Acid Red 88, are

part of a broad class of synthetic colorants with diverse applications. Understanding their

interaction with light is crucial for their use in various scientific fields, including biomedical

imaging and sensor development. While specific experimental spectroscopic data for Acid Red
111 is not readily available in the public domain, this guide provides a comparative framework

using data from its structural relatives, Acid Red 27 and Acid Red 88.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for Acid Red 27 and Acid

Red 88. This data provides a basis for understanding the photophysical behavior of this class

of dyes.
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Dye
CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Absorptio
n
Maximum
(λmax)

Molar
Absorptiv
ity (ε)

Solvent

Acid Red

111

6358-57-

2[1][2][3][4]

[5]

C37H28N4

Na2O10S3

[1][4]

830.82[1]

[4]

Data not

available

Data not

available

Data not

available

Acid Red

27
915-67-3

C20H11N2

Na3O10S3
604.47 520 nm

4.3 x 10^4

M⁻¹cm⁻¹
Water

Acid Red

88
1658-56-6

C20H13N2

NaO4S
400.38 505 nm

2.5 x 10^4

M⁻¹cm⁻¹
Water

Note: The data for Acid Red 27 and Acid Red 88 are sourced from publicly available databases

and may vary depending on the experimental conditions.

Experimental Protocols
The following are generalized protocols for obtaining UV-Visible absorption and fluorescence

spectra of azo dyes. These methods can be adapted for the specific analysis of Acid Red 111
and its analogues.

1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a dye absorbs light and to

quantify its molar absorptivity.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the dye (e.g., 1 mg/mL) in a suitable solvent (e.g., deionized

water, ethanol, or methanol).

From the stock solution, prepare a series of dilutions of known concentrations in the same

solvent.
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Measurement:

Record the absorption spectra of the solvent (as a blank) and the dye solutions over a

specific wavelength range (e.g., 200-800 nm).

Identify the wavelength of maximum absorbance (λmax).

Using the absorbance value at λmax and the Beer-Lambert law (A = εcl), calculate the

molar absorptivity (ε).

2. Fluorescence Spectroscopy

This method measures the emission of light from a dye after it has absorbed light. It is used to

determine the excitation and emission wavelengths, as well as the fluorescence quantum yield.

Instrumentation: A spectrofluorometer.

Sample Preparation:

Prepare a dilute solution of the dye in a suitable solvent. The concentration should be low

enough to avoid inner filter effects (typically an absorbance of <0.1 at the excitation

wavelength).

Measurement:

Excitation Spectrum: Set the emission monochromator to the expected emission

maximum and scan the excitation wavelengths. The resulting spectrum will show the

wavelengths of light that are most effective at exciting the dye.

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum

excitation and scan the emission wavelengths. This will produce the fluorescence

emission spectrum.

Quantum Yield Determination (Relative Method): Compare the integrated fluorescence

intensity of the sample to that of a well-characterized standard with a known quantum yield

(e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample can be calculated

using the following equation:
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Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) ×

(n_sample² / n_standard²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the

absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of Acid

Red dyes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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